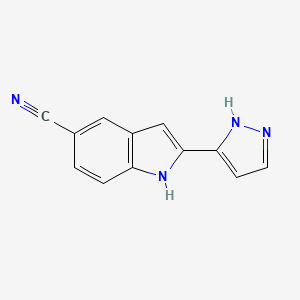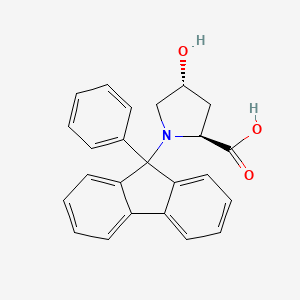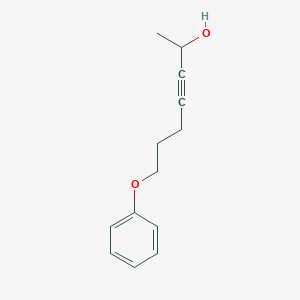![molecular formula C9H16N2O B14209430 N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide CAS No. 827574-13-0](/img/structure/B14209430.png)
N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide is an organic compound with a complex structure that includes both amide and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide typically involves the reaction of N,N-dimethylamine with a suitable precursor that contains the but-2-enamide moiety. One common method involves the use of allylamine and acryloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
Applications De Recherche Scientifique
N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-[(prop-2-yn-1-yl)amino]but-2-enamide
- N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enoic acid
Uniqueness
N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
827574-13-0 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(prop-2-enylamino)but-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-5-6-10-8(2)7-9(12)11(3)4/h5,7,10H,1,6H2,2-4H3 |
Clé InChI |
UHEYYHPLARVIGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)N(C)C)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
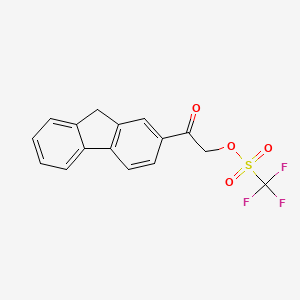
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
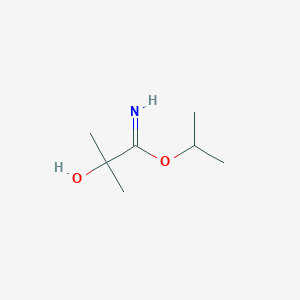
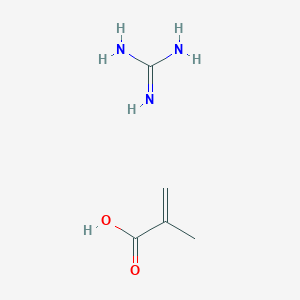
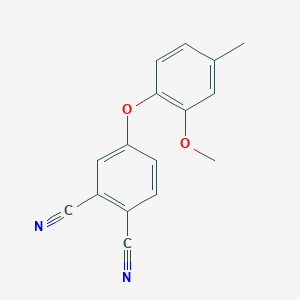
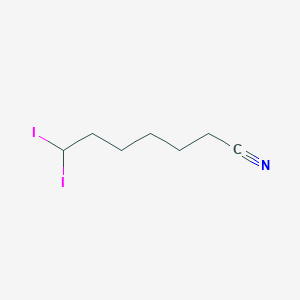
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
